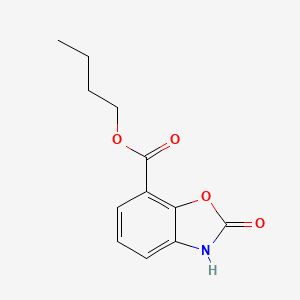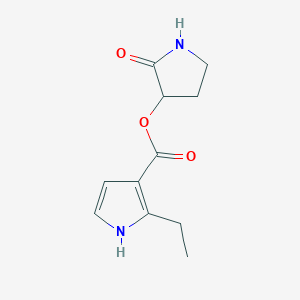
butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate typically involves the reaction of 2-aminophenol with butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. The product is purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate can be compared with other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-mercaptobenzoxazole
- 2-hydroxybenzoxazole
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyl ester group enhances its lipophilicity, making it more suitable for certain applications compared to other benzoxazole derivatives.
Eigenschaften
IUPAC Name |
butyl 2-oxo-3H-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-3-7-16-11(14)8-5-4-6-9-10(8)17-12(15)13-9/h4-6H,2-3,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYPJWRZWDEFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C2C(=CC=C1)NC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-Hydroxy-3-(2-methylpropoxy)propyl]-3-[(4-methylphenyl)-phenylmethyl]urea](/img/structure/B7422921.png)


![propan-2-yl N-[[4-[(4-ethyl-3-oxopyrazin-2-yl)amino]phenyl]methyl]carbamate](/img/structure/B7422949.png)
![1-[2-(Furan-2-ylmethyl)-3-hydroxypropyl]-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7422952.png)
![N-(5-morpholin-4-ylsulfonyl-2-propan-2-yloxyphenyl)-2-[[5-(2-phenylethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7422962.png)
![2-[3-[(3,4-difluorophenyl)methyl]-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide](/img/structure/B7422964.png)
![N-(4-acetamidophenyl)-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]furan-3-carboxamide](/img/structure/B7422971.png)
![6-(2-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7422972.png)
![2-(2,5-dimethylphenyl)-N-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B7422977.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-(2,2,3,3,3-pentafluoropropoxy)propan-1-one](/img/structure/B7422981.png)
![[1-Oxo-1-[(2-propan-2-ylpyrazol-3-yl)amino]propan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7422991.png)
![Methyl 6-[[2-(cyclopropanecarbonylamino)pyridine-4-carbonyl]oxymethyl]pyridine-2-carboxylate](/img/structure/B7422996.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(1H-imidazol-2-yl)piperidine-1-carboxamide](/img/structure/B7423010.png)
